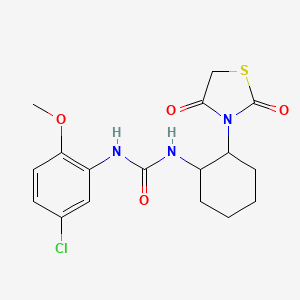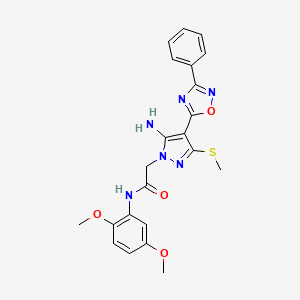
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, also known as CMUC, is a synthetic compound that has shown potential in scientific research for its ability to inhibit the activity of certain enzymes.
科学的研究の応用
Urea derivatives, such as 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, play a significant role in various scientific research areas due to their unique chemical properties. These derivatives are studied for their potential in pharmaceuticals, environmental science, and material science, among other fields.
Applications in Pharmaceutical Development
Urea derivatives have been explored for their pharmacological properties. For instance, ureas are integral in drug design due to their hydrogen-binding capabilities, making them useful for enhancing drug-target interactions. This can improve the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017). Moreover, the metabolic regulation of urea in ruminants highlights its potential for improving agricultural practices, which indirectly benefits pharmaceutical raw material sourcing (Jin, Zhao, Zheng, Beckers, & Wang, 2018).
Environmental and Agricultural Impact
Research into urease and nitrification inhibitors, such as those related to urea derivatives, presents a strategy for reducing greenhouse gas emissions from agricultural fertilizers, thereby mitigating environmental pollution. This technology can enhance the efficiency of urea utilization in ruminants, contributing to sustainable farming practices (Ray, Nkwonta, Forrestal, Danaher, Richards, O’Callaghan, Hogan, & Cummins, 2020).
Role in Energy Supply
Urea has been evaluated as a hydrogen carrier for fuel cells, suggesting a potential for urea derivatives in sustainable energy technologies. This application leverages urea's stability, non-toxicity, and ease of transport and storage, proposing a solution for long-term energy supply challenges (Rollinson, Jones, Dupont, & Twigg, 2011).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-25-14-7-6-10(18)8-12(14)20-16(23)19-11-4-2-3-5-13(11)21-15(22)9-26-17(21)24/h6-8,11,13H,2-5,9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBZTOVDDVDYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano(cyclopropyl)methyl]-4,5-dimethyl-2-phenylfuran-3-carboxamide](/img/structure/B2588877.png)

![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)
![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/no-structure.png)
![Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2588884.png)

![3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid](/img/structure/B2588887.png)
![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2588888.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588890.png)
![N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2588893.png)
![2-Chloro-1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2588897.png)
![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)